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Compound of Interest

Compound Name: (R)-Dtbm-segphos

Cat. No.: B3421172 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of

the chiral ligand (R)-5,5'-bis(di(3,5-di-tert-butyl-4-methoxyphenyl)phosphino)-4,4'-bi-1,3-

benzodioxole, commonly known as (R)-Dtbm-segphos, in iridium-catalyzed asymmetric

synthesis. The bulky and electron-rich nature of (R)-Dtbm-segphos makes it a highly effective

ligand for a range of enantioselective transformations, delivering products with high yields and

excellent enantioselectivity.

Iridium-Catalyzed Asymmetric Cyclization of
Alkenoic Acids
The iridium/(R)-Dtbm-segphos catalytic system is effective in promoting the asymmetric

cyclization of alkenoic acids to furnish chiral γ-lactones, which are valuable structural motifs in

many natural products and pharmaceuticals.
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Entry Substrate Product Yield (%)[1] ee (%)[1]

1
2,2-diphenyl-4-

pentenoic acid

5-

(diphenylmethyl)-

dihydrofuran-

2(3H)-one

95 81

2

2-methyl-2-

phenyl-4-

pentenoic acid

5-

((methyl(phenyl)

methyl)-

dihydrofuran-

2(3H)-one

85 75

3

2-(4-

methoxyphenyl)-

2-phenyl-4-

pentenoic acid

5-(((4-

methoxyphenyl)

(phenyl)methyl)-

dihydrofuran-

2(3H)-one

92 83

4
2-vinylbenzoic

acid

isochroman-1-

one
78 65

Experimental Protocols
General Procedure for Iridium-Catalyzed Asymmetric Cyclization of Alkenoic Acids:[1]

Catalyst Pre-formation: In a glovebox, a Schlenk tube is charged with [IrCl(coe)₂]₂ (5 mol%

Ir) and (R)-Dtbm-segphos (5.5 mol%). Anhydrous N-methylpyrrolidone (NMP) is added, and

the mixture is stirred at room temperature for 30 minutes to form the active catalyst.

Reaction Setup: To the catalyst solution, the alkenoic acid substrate (1.0 eq) is added.

Reaction Conditions: The Schlenk tube is sealed and heated to 100 °C for 20-48 hours.

Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted

with ethyl acetate and washed with water and brine. The organic layer is dried over

anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude

product is purified by column chromatography on silica gel to afford the corresponding γ-

lactone.
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Reaction Mechanism
The proposed catalytic cycle for the asymmetric cyclization of alkenoic acids is initiated by the

oxidative addition of the carboxylic acid to the Ir(I) complex. This is followed by migratory

insertion of the alkene into the Ir-H bond, and subsequent reductive elimination to afford the

lactone and regenerate the active catalyst.
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Caption: Proposed catalytic cycle for the iridium-catalyzed asymmetric cyclization of alkenoic

acids.

Iridium-Catalyzed Enantioselective Intermolecular
Hydroamination of Alkenes
The cationic iridium complex generated from an iridium precursor and (R)-Dtbm-segphos
effectively catalyzes the enantioselective intermolecular hydroamination of alkenes with imides.

This reaction provides a direct and atom-economical route to chiral N-alkylated imides, which

can be further converted to valuable chiral primary amines.[2]
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Entry Imide Alkene Product Yield (%)[2] ee (%)[2]

1 Phthalimide Styrene

N-(1-

phenylethyl)p

hthalimide

85 93

2

4,5-

dichlorophtha

limide

Styrene

4,5-dichloro-

N-(1-

phenylethyl)p

hthalimide

82 91

3 Succinimide Styrene

1-(1-

phenylethyl)p

yrrolidine-2,5-

dione

75 88

4 Phthalimide

4-

methylstyren

e

N-(1-(p-

tolyl)ethyl)pht

halimide

93 92

5 Phthalimide
4-

chlorostyrene

N-(1-(4-

chlorophenyl)

ethyl)phthali

mide

88 90

6 Phthalimide

(E)-1-

phenylprop-1-

ene

N-(1-

phenylpropyl)

phthalimide

71 85

Experimental Protocols
General Procedure for Iridium-Catalyzed Enantioselective Hydroamination:[2]

Catalyst Generation: In a glovebox, a mixture of [IrCl(cod)₂]₂ (5 mol% Ir), (R)-Dtbm-segphos
(5.5 mol%), and NaBArF₄ (10 mol%) is stirred in anhydrous methylcyclohexane (MCH) at

room temperature for 30 minutes.

Reaction Setup: The imide (1.0 eq) and the alkene (3.0 eq) are added to the catalyst

solution.
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Reaction Conditions: The reaction vessel is sealed and heated at 140 °C for 48 hours.

Work-up and Purification: After cooling, the solvent is removed under reduced pressure. The

residue is purified by flash column chromatography on silica gel to yield the chiral N-

alkylated imide.
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Caption: Workflow for the iridium-catalyzed enantioselective hydroamination of alkenes.
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Iridium-Catalyzed Asymmetric Hydrogenation of
Ketones
The iridium/(R)-Dtbm-segphos system is anticipated to be a potent catalyst for the asymmetric

hydrogenation of ketones to produce chiral secondary alcohols. However, based on the

conducted literature search, detailed and specific protocols for a broad range of ketones using

this particular iridium-ligand combination are not as widely documented as for other metals like

Ruthenium or Rhodium with (R)-Dtbm-segphos, or for iridium with other chiral ligands. The

bulky and electron-donating properties of (R)-Dtbm-segphos suggest its potential for high

enantioselectivity in such transformations. Researchers are encouraged to screen this catalytic

system for their specific ketone substrates.

General Considerations for Protocol Development
Based on related iridium-catalyzed asymmetric hydrogenations, a typical starting point for

protocol development would involve:

Catalyst Precursor: [Ir(COD)Cl]₂ or a related Ir(I) source.

Ligand: (R)-Dtbm-segphos.

Solvent: A polar solvent such as methanol, ethanol, or isopropanol.

Base: An additive like a non-coordinating base may be required.

Hydrogen Pressure: Typically ranging from 1 to 50 atm.

Temperature: Room temperature to 80 °C.

Logical Relationship for Catalyst System
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Caption: Key components for the iridium-catalyzed asymmetric hydrogenation of ketones.

Professionals in drug development and scientific research can utilize these notes and protocols

as a foundation for employing the iridium/(R)-Dtbm-segphos catalytic system in the synthesis

of complex chiral molecules. Further optimization of the provided conditions may be necessary

for specific substrates to achieve optimal results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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